Product packaging for 4'-Methyladenosine(Cat. No.:)

4'-Methyladenosine

Cat. No.: B12286178
M. Wt: 281.27 g/mol
InChI Key: ZYRABNSYSYDHMR-UHFFFAOYSA-N
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Description

4'-Methyladenosine is a purine nucleoside analogue investigated for its broad antitumor activity, particularly in the context of indolent lymphoid malignancies. Its primary research applications center on probing the mechanisms of cancer cell death and proliferation. The anticancer properties of this class of compounds are largely attributed to two key mechanisms: the inhibition of DNA synthesis, which disrupts the replication of cancer cells, and the induction of programmed cell death, or apoptosis. While the specific biological pathways and molecular targets of this compound are an active area of investigation, its value to researchers lies in its role as a tool for studying nucleoside metabolism and for developing novel anticancer strategies. Research into related methyladenosine modifications, such as the well-characterized N6-methyladenosine (m6A) in RNA, highlights the profound impact that methylation can have on nucleic acid function and cellular processes. The study of compounds like this compound provides critical insights for chemical biology and oncology research. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O4 B12286178 4'-Methyladenosine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-11(2-17)7(19)6(18)10(20-11)16-4-15-5-8(12)13-3-14-9(5)16/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRABNSYSYDHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Findings and Data

Due to the limited specific information found regarding "4'-Methyladenosine" in the provided search results, detailed research findings and data tables specifically pertaining to this compound could not be generated. The available literature predominantly focuses on other types of methyladenosine modifications or general nucleoside analog research.

However, the broader context of nucleoside analog research highlights several key findings relevant to sugar modifications:

Impact of Sugar Modifications: Modifications at different positions of the sugar ring can lead to profound differences in biological activity. For instance, studies on adenosine (B11128) analogs have shown that replacing the 4'-hydrogen with a methyl group can result in significant changes in activity against adenosine receptors, with varying effects depending on the specific position of the methyl group nih.gov.

Exploration of 4'-Position Modifications: While research on methyl groups at the 4' position is noted as limited nih.gov, other modifications at this position, such as phosphonomethoxy groups, have been explored in the context of antiviral agents uni-wuerzburg.dealbany.edu.

Methylation Patterns in Adenosine Analogs: Extensive research exists on adenosine analogs methylated at other positions. For example:

N6-Methyladenosine (m6A): This is the most abundant internal chemical modification on eukaryotic mRNAs and plays significant roles in mRNA metabolism and various biological conditions acs.orgnih.gov.

2'-O-Methyladenosine (2'-OMe A): This modification is found in human fluids and has been noted for its long-lasting hypotensive properties, potentially due to resistance to adenosine deaminase nih.gov. It has also been studied in the context of RNA guide strands for gene editing rsc.org.

1-Methyladenosine (m1A): This modification significantly alters the nucleobase properties, affecting base pairing and contributing to tRNA dynamics glenresearch.comnih.govglenresearch.com.

The current understanding suggests that while the 4' position of the sugar ring is a potential site for modification in nucleoside analogs, specific research on a "this compound" compound is not prominently featured in the reviewed literature. Further investigation into this specific modification would be necessary to establish its properties and biological relevance.

Compound List

Adenosine

N6-Methyladenosine (m6A)

2'-O-Methyladenosine (2'-OMe A)

1-Methyladenosine (m1A)

N6,2'-O-dimethyladenosine (m6Am)

2'-deoxyadenosine (B1664071) (dA)

2'-deoxy-2'-fluoroadenosine (2′-F A)

β-L-2′-deoxyadenosine (β-L-dA)

2-aminopurine (B61359) ribonucleoside

2,6-diaminopurine (B158960) ribonucleoside

7-deaza-2′-deoxyadenosine (7-deaza-dA)

2′-deoxyinosine (dI)

3-deaza-2′-deoxyadenosine (3-deaza-dA)

2'-fluoro-4'-seleno-ara-U

Gemcitabine

Zidovudine

Trifluridine

Idoxuridine

GS-5734

MK-0608

Molecular Target Identification and Ligand Receptor Interactions

Purinergic Adenosine (B11128) Receptor Binding Selectivity and Affinity

Adenosine receptors comprise four subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is of particular interest as it is often overexpressed in inflammatory and cancer cells, making it a potential therapeutic target acs.org. Modifications to the adenosine structure can significantly alter binding affinity, selectivity, and functional activity (agonism or antagonism) at these receptors.

Research into adenosine analogs has revealed that subtle structural changes can lead to shifts in pharmacological profiles, converting agonists into antagonists or vice versa acs.org. For instance, the N6-benzyl group on adenosine derivatives has been observed to diminish A3AR efficacy, while the 4'-thio substitution can also influence efficacy depending on other modifications nih.gov.

Specific derivatives incorporating a 4'-methyl substitution have demonstrated activity at the A3AR. For example, N6-benzyl-4'-methyladenosine-5'-(N-methyluronamide) acts as a full agonist at the A3AR, exhibiting a binding affinity (Ki) of 604 nM and showing 103-fold selectivity over the A1 receptor and 88-fold selectivity over the A2A receptor nih.gov. In studies evaluating 4'-thioadenosine derivatives, a 4'-β-methyl substitution in compound 1h conferred the highest affinity for the A3AR, with a Ki of 3.5 nM, and unexpectedly displayed partial agonism nih.gov.

The stereochemistry of substituents on the adenosine scaffold plays a critical role in receptor interactions. Investigations into truncated 4'-thioadenosine derivatives with various 4'-methyl substitutions have highlighted these influences nih.gov.

4'-α-methyl substitution: Derivatives with an α-methyl group at the 4' position, such as compound 2h, adopted a South sugar conformation. However, this conformation resulted in a flattened structure that hindered crucial interactions with residues like Thr94 and Asn250 within the receptor binding pocket, leading to reduced binding affinity nih.gov.

4'-β-methyl substitution: Compound 1h, featuring a β-methyl group at the 4' position, also adopted a South sugar conformation. This orientation allowed for strong interactions, including a critical one with Thr94, a residue known to be significant for agonistic effects. This derivative demonstrated the highest affinity for the A3AR among the tested methyl-substituted analogs (Ki = 3.5 nM) and exhibited partial agonism nih.gov.

4',4'-dimethyl substitution: The presence of two methyl groups at the 4' position, as seen in compound 3h, led to steric clashes with the Thr94 residue. While docking studies suggested a North conformation for this derivative, these clashes contributed to a reduction in binding affinity nih.gov.

These findings underscore that the precise spatial orientation and stereochemistry of the 4'-methyl group are paramount in determining the affinity and efficacy of adenosine analogs at the A3AR.

Table 1: A3AR Binding Affinities and Activities of 4'-Methyladenosine Derivatives

CompoundA3AR Ki (nM)Selectivity (vs A1)Selectivity (vs A2a)ActivityReference
N6-benzyl-4'-methyladenosine-5'-(N-methyluronamide)604103-fold88-foldFull agonist nih.gov
4'-β-methyl-4'-thioadenosine derivative (1h)3.5Not specifiedNot specifiedPartial agonist nih.gov

Table 2: Stereochemical Influence of 4'-Methyl Substitutions on A3AR Affinity (4'-Thioadenosine Derivatives)

SubstitutionSugar Conformation (Docking)Interaction with Thr94Binding AffinityActivityReference
4'-α-methyl (2h)SouthHinderedReducedNot specified nih.gov
4'-β-methyl (1h)SouthMaintainedHighest (Ki=3.5)Partial agonist nih.gov
4',4'-dimethyl (3h)NorthSteric clashesReducedNot specified nih.gov

Adenosine A3 Receptor (A3AR) Agonistic and Antagonistic Modulations

Interactions with Nucleic Acids and Associated Enzymes

Purine (B94841) nucleoside analogs, including this compound, are known to interfere with cellular processes related to nucleic acid metabolism, which contributes to their observed antitumor activities.

As a purine nucleoside analog, this compound is implicated in mechanisms that underpin the broad antitumor activity observed for this class of compounds. A primary anticancer strategy employed by purine nucleoside analogs involves the inhibition of DNA synthesis medchemexpress.com. By interfering with the pathways essential for deoxyribonucleic acid replication, these analogs can disrupt cell proliferation, particularly in rapidly dividing cancer cells.

Compound List:

this compound

Adenosine

N6-benzyl-4'-methyladenosine-5'-(N-methyluronamide)

4'-thioadenosine derivatives

Compound 1h (4'-β-methyl-4'-thioadenosine derivative)

Compound 2h (4'-α-methyl-4'-thioadenosine derivative)

Compound 3h (4',4'-dimethyl-4'-thioadenosine derivative)

IB-MECA (N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide)

Cl-IB-MECA

DPMA (2-(4-(methyloxy)phenyl)aminoadenosine)

2'-Deoxy-N6-methyladenosine

N6-methyladenosine (m6A)

Cellular Mechanisms and Preclinical Biological Effects

Antitumor Activities in Preclinical In Vitro StudiesPreclinical in vitro studies on purine (B94841) nucleoside analogues, such as 4'-Methyladenosine, have demonstrated their potential as antitumor agents. These studies typically investigate the compound's ability to inhibit the growth and survival of cancer cells in laboratory settings.medchemexpress.commedchemexpress.com

Efficacy Against Indolent Lymphoid Malignancies (Preclinical)this compound, as a purine nucleoside analogue, is specifically noted for its broad antitumor activity targeting indolent lymphoid malignancies. This suggests that preclinical research has identified its efficacy in models relevant to these types of cancers.medchemexpress.commedchemexpress.com

Compound Names Mentioned:

Compound Name
This compound
N6-Methyladenosine (m6A)
3'-C-Methyladenosine
N-[(4-Aminophenyl)methyl]adenosine
3-Methyladenine
4'-Thioadenosine
4'-C-Methyl-4-deoxyuridine
n6-methyl-2'-deoxy-adenosine
4-Methylumbelliferone

Research Applications and Future Directions for 4 Methyladenosine Analogs

Utility as Biochemical Probes and Research Tools

Nucleoside analogs with modifications to the sugar ring, including potential substitutions at the 4' position, can serve as valuable biochemical probes and research tools. These modifications can alter a nucleoside's interaction with enzymes, receptors, or nucleic acid structures, thereby allowing researchers to investigate biological pathways and molecular mechanisms. For instance, modifications at various sugar positions have been shown to profoundly influence activity against adenosine (B11128) receptors nih.gov. The ability to introduce specific chemical tags or alter metabolic stability through such modifications can enable the tracking of nucleoside uptake, metabolism, or incorporation into cellular processes. While direct studies using 4'-methyladenosine as a probe are not extensively detailed in the provided literature, the broader class of modified nucleosides is employed in chemical proteomics to identify binding partners of RNA modifications nih.gov. The principle of using modified nucleosides to probe biological systems is well-established, suggesting that analogs with 4'-methyl substitutions could be designed for specific research applications, such as studying enzyme kinetics or protein-nucleic acid interactions.

Development of Novel Nucleoside Analogs with Modified Sugar Moieties

The development of novel nucleoside analogs with modifications to the sugar moiety, particularly at the 4' position, is a significant area of research, primarily driven by the pursuit of antiviral and anticancer agents acs.orgnih.govekb.egnih.govacs.org. Various chemical groups have been introduced at the 4' position, including ethynyl, cyano, azido, and chalcogen atoms (sulfur or selenium) nih.govacs.org. These modifications aim to enhance enzymatic and acidic stability, improve cell permeability and bioavailability, and alter the furanose ring conformation, which can impact biological activity acs.org.

While direct synthesis and extensive studies of "this compound" analogs are not explicitly detailed, the research into other 4'-methylated or 4'-alkoxylated nucleosides provides a precedent. For example, studies have explored 2',4'-disubstituted nucleosides, including those with 4'-methoxy (OMe) groups, to assess their impact on sugar pucker and the thermal stability of oligonucleotides researchgate.net. The introduction of methyl groups at various positions on the sugar ring of adenosine analogs has been shown to yield significant differences in biological activity nih.gov. Specifically, replacing the 4'-hydrogen with a methyl group in adenosine analogs has been noted to cause a decrease in activity against adenosine receptors, whereas a 3'-methyl substitution increased activity nih.gov. This highlights the sensitivity of biological activity to the precise location and nature of sugar modifications, underscoring the potential for 4'-methyl substitutions to impart unique properties. The synthesis of these analogs often involves complex chemical strategies, including modifications of naturally occurring deoxyribonucleosides or the development of novel synthetic routes to incorporate desired substituents at the 4' position acs.orgresearchgate.net.

Computational Modeling and Structure-Activity Relationship (SAR) Studies

Computational modeling and Structure-Activity Relationship (SAR) studies are indispensable tools in the design and optimization of nucleoside analogs. These approaches help rationalize the observed biological activities and predict the effects of structural modifications on molecular interactions nih.govfrontiersin.orgnih.gov. For 4'-modified nucleosides, computational methods are employed to understand how alterations at the 4' position influence the sugar pucker, conformational flexibility, and binding affinity to target enzymes or nucleic acids acs.orgresearchgate.net.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying m6A modifications in RNA?

  • Methodological Answer:

  • Structural Analysis: Use 2D NMR to resolve m6A-U base pairing in RNA duplexes, observing methyl group positioning in the major groove .
  • Thermodynamic Profiling: Measure destabilization effects of m6A in duplex RNA (ΔG = −0.5 to −1.7 kcal/mol) via UV melting assays .
  • Transcriptome-Wide Mapping: Combine nuclease digestion with high-throughput sequencing to identify single-stranded regions adjacent to m6A sites .
  • Data Accuracy: Employ statistical validation (e.g., ANOVA) and replicate experiments to minimize human error during data collection .

Q. How does m6A influence RNA metabolism in eukaryotic systems?

  • Methodological Answer:

  • Functional Assays: Use siRNA-mediated knockdown of m6A "writers" (e.g., METTL3) or "readers" (e.g., IGF2BP1) to assess effects on RNA splicing, stability, and translation .
  • Mechanistic Studies: Co-culture cancer cells with CD8+ T cells to evaluate m6A-dependent immune evasion (e.g., PD-L1 upregulation via IGF2BP1) .
  • Bioinformatics: Analyze TCGA or GEO datasets to correlate m6A regulator expression (e.g., METTL3) with clinical outcomes in cancers .

Q. What experimental models are suitable for studying m6A's biological roles?

  • Methodological Answer:

  • In Vitro Models: Use gastric cancer (GC) cell lines (e.g., AGS, MKN45) with METTL3 overexpression/silencing to assess proliferation (CCK-8 assay) and migration (Transwell) .
  • In Vivo Models: Xenograft mouse models to validate tumor growth effects of m6A regulators (e.g., IGF2BP1) .
  • Non-Coding RNA Focus: Investigate m6A-modified circRNAs (e.g., circFAM126A) in cholesterol homeostasis using RNA immunoprecipitation (RIP) and luciferase reporter assays .

Advanced Research Questions

Q. How does m6A contribute to immune evasion in cancers, and how can this be experimentally dissected?

  • Methodological Answer:

  • Immune Co-Culture Systems: Measure IFN-γ secretion (ELISA) and PD-L1 surface levels (flow cytometry) in CD8+ T cells co-cultured with IGF2BP1-overexpressing GC cells .
  • Epigenetic Profiling: Perform m6A-seq and RIP-seq to identify immune-related targets (e.g., PD-L1) bound by m6A readers .
  • Clinical Correlation: Use Kaplan-Meier survival analysis to link IGF2BP1 expression with poor prognosis in TCGA datasets .

Q. How do m6A modifications interact with non-coding RNAs to regulate disease progression?

  • Methodological Answer:

  • Mechanistic Validation: Apply CRISPR-Cas9 to disrupt m6A motifs in circRNAs or lncRNAs and assess functional changes (e.g., miRNA sponge activity) .
  • Multi-Omics Integration: Combine m6A methylation data (from miCLIP) with RNA-protein interaction networks (e.g., RNA pull-down + mass spectrometry) .
  • Contradiction Resolution: Address conflicting roles of m6A in cancer by comparing cell-type-specific effects (e.g., oncogenic METTL3 in GC vs. tumor-suppressive roles in other cancers) .

Q. What strategies resolve contradictions in m6A's functional outcomes across studies?

  • Methodological Answer:

  • Standardized Protocols: Ensure consistent m6A detection methods (e.g., antibody specificity in MeRIP-seq) across labs to reduce technical variability .
  • Contextual Analysis: Evaluate tissue-specific expression of m6A regulators (e.g., METTL3 in gastric vs. bladder cancer) using IHC and single-cell RNA-seq .
  • Meta-Analysis: Follow COSMOS-E guidelines to systematically review observational studies, accounting for confounding variables (e.g., tumor stage, patient demographics) .

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